4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
Overview
Description
4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride is an organic compound with the molecular formula C₁₃H₁₀ClN₃O₅S. It is a sulfonyl chloride derivative, characterized by the presence of a nitrophenyl group and a carbamoylamino linkage. This compound is notable for its applications in organic synthesis, particularly in the formation of sulfonamide bonds, which are crucial in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of Carbamoylamino Derivative: 4-nitroaniline is then reacted with phosgene (COCl₂) to form 4-nitrophenyl isocyanate.
Coupling Reaction: The 4-nitrophenyl isocyanate is reacted with 4-aminobenzenesulfonyl chloride to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are used for the reduction of the nitro group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aminobenzenesulfonyl Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide linkages, enhancing their stability and activity.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability and mechanical strength.
Analytical Chemistry: Acts as a reagent for the derivatization of analytes, improving their detection and quantification in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. These bonds are stable and resistant to hydrolysis, making them valuable in drug design and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
4-[(4-nitrophenyl)carbamoylamino]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
4-nitrobenzenesulfonyl Chloride: Lacks the carbamoylamino group, making it less versatile in forming complex structures.
4-aminobenzenesulfonyl Chloride: Contains an amino group instead of a nitro group, altering its reactivity and applications.
Uniqueness
4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride is unique due to its dual functional groups (nitro and sulfonyl chloride), which allow for a wide range of chemical modifications and applications. Its ability to form stable sulfonamide bonds makes it particularly valuable in medicinal chemistry and bioconjugation.
Properties
IUPAC Name |
4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-23(21,22)12-7-3-10(4-8-12)16-13(18)15-9-1-5-11(6-2-9)17(19)20/h1-8H,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIURRRAXLGQOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375068 | |
Record name | 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-85-1 | |
Record name | 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 677326-85-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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